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Compound of Interest

Ethyl 4-methylpiperidine-4-
Compound Name:
carboxylate

Cat. No.: B033826

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 4-
methylpiperidine-4-carboxylate, a key building block in the synthesis of various
pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible
dataset for this specific molecule, this guide presents a combination of data from closely related
analogs and predicted values based on established spectroscopic principles. This information
is intended to serve as a valuable resource for researchers in identifying and characterizing this
compound.

Molecular Structure

Ethyl 4-methylpiperidine-4-carboxylate is a heterocyclic compound with a piperidine ring
substituted at the 4-position with both a methyl group and an ethyl carboxylate group.

Chemical Formula: CoH17NO2 Molecular Weight: 171.24 g/mol CAS Number: 225240-71-1
(hydrochloride salt)

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data. The data is a composite of reported values for the closely related
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analog, Ethyl 4-piperidinecarboxylate, and predicted values for Ethyl 4-methylpiperidine-4-

carboxylate.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted *H and 13C NMR data for Ethyl 4-methylpiperidine-4-carboxylate

are presented below. Predictions are based on the known chemical shifts of Ethyl 4-

piperidinecarboxylate and the expected influence of the additional methyl group at the C4

position.

1H NMR (Proton NMR) Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.15 Quartet 2H -O-CH2-CHs
~3.0-32 Multiplet 2H Piperidine H2 (axial)
. Piperidine H2
~26-28 Multiplet 2H ]
(equatorial)
~18-2.0 Multiplet 2H Piperidine H3 (axial)
] Piperidine H3
~15-1.7 Multiplet 2H _
(equatorial)
~1.25 Triplet 3H -O-CH2-CHs
~1.15 Singlet 3H 4-CHs

13C NMR (Carbon NMR) Data

Solvent: CDCls, Reference: CDCIs (77.16 ppm)
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Chemical Shift (8) (ppm) Assighment

~ 175 C=0 (Ester)

~ 60 -O-CH2-CHs

~ 45 Piperidine C4
~42 Piperidine C2, C6
~35 Piperidine C3, C5
~ 25 4-CHs

~14 -O-CH2-CHs

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for Ethyl 4-methylpiperidine-4-carboxylate are listed

below.

Wavenumber (cm~—2) Intensity Assignment

~ 3300 Medium, Broad N-H Stretch

2970 - 2850 Strong C-H Stretch (Aliphatic)
~ 1730 Strong C=0 Stretch (Ester)

~ 1250 Strong C-O Stretch (Ester)

~ 1180 Strong C-N Stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectrum is based on the structure of Ethyl 4-

methylpiperidine-4-carboxylate.
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miz Relative Intensity Assighment

171 Moderate [M]* (Molecular lon)
156 Moderate [M - CHs]*

128 Strong [M - Cz2Hs0]*

98 Strong [M - COOC2Hs]*

56 Base Peak Piperidine fragment

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of small organic molecules.

NMR Spectroscopy

Sample Preparation:
* Weigh approximately 5-10 mg of the sample (Ethyl 4-methylpiperidine-4-carboxylate).

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1.0 seconds.

Acquisition Time: 4.0 seconds.
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e Spectral Width: -2 to 12 ppm.

13C NMR Acquisition:

o Spectrometer: 100 MHz (or corresponding frequency for the spectrometer used).
e Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more, depending on the sample concentration.

o Relaxation Delay: 2.0 seconds.

e Acquisition Time: 1.0-2.0 seconds.

e Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Ensure the ATR crystal of the FT-IR spectrometer is clean.

e Place a single drop of the liquid sample directly onto the center of the ATR crystal.
FT-IR Acquisition:

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal
Attenuated Total Reflectance (UATR) accessory.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.
e Number of Scans: 16-32 scans.

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)
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Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent
such as methanol or acetonitrile.

GC-MS Acquisition:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

« lonization Mode: Electron lonization (EIl) at 70 eV.

e GC Column: A non-polar capillary column (e.g., DB-5ms).

e Injector Temperature: 250 °C.

e Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
e Mass Analyzer: Quadrupole.

e Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the
structure of Ethyl 4-methylpiperidine-4-carboxylate with key NMR correlations.
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Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Ethyl 4-methylpiperidine-4-
carboxylate.

Caption: Structure of Ethyl 4-methylpiperidine-4-carboxylate with key H NMR chemical
shifts.

¢ To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Ethyl 4-
methylpiperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033826#spectroscopic-data-nmr-ir-ms-of-ethyl-4-
methylpiperidine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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